4-PHENYL-3-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE
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Overview
Description
4-Phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with phenyl and phenylprop-2-enoyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with cinnamaldehyde under basic conditions to form the intermediate product, which is then cyclized to yield the final compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted quinoline derivatives, which can have different chemical and biological properties.
Scientific Research Applications
4-Phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinoline core.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one
Uniqueness
4-Phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoline core, combined with phenyl and phenylprop-2-enoyl groups, allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-21(16-15-17-9-3-1-4-10-17)23-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)25-24(23)27/h1-16H,(H,25,27)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJZROYEQZOSRD-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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